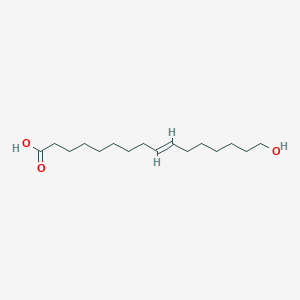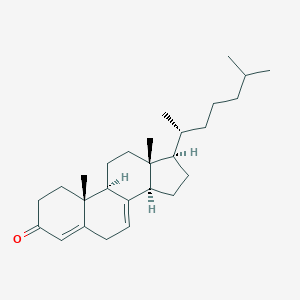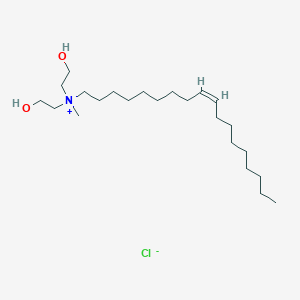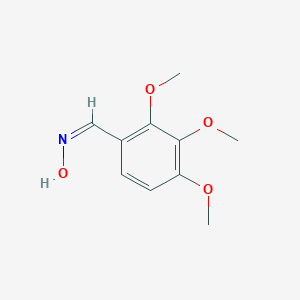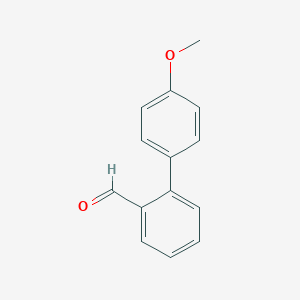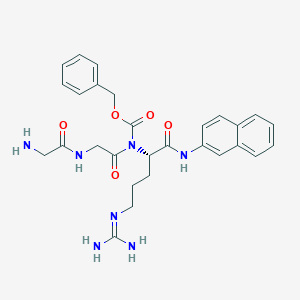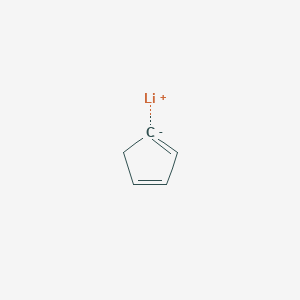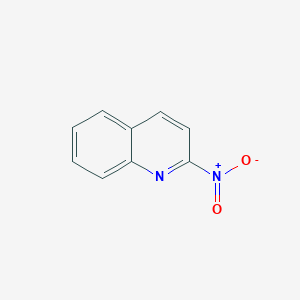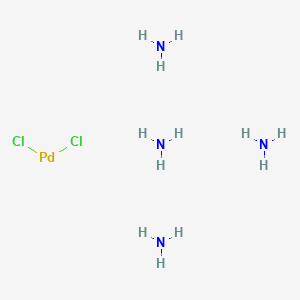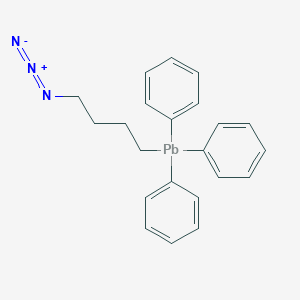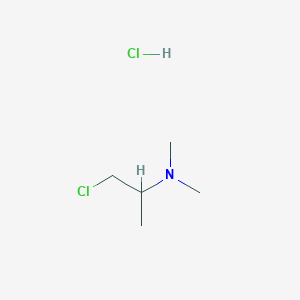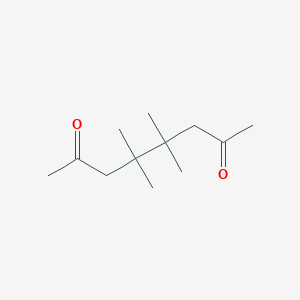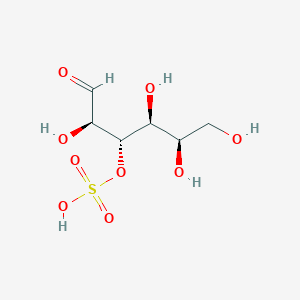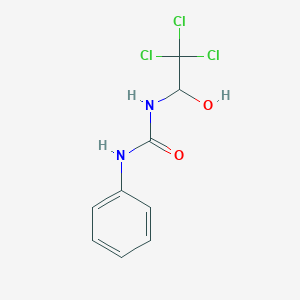
1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea, also known as triuron, is a synthetic herbicide that belongs to the family of urea herbicides. It is widely used in agriculture to control weeds in crops such as corn, soybeans, and cotton. Triuron is a white crystalline solid that is soluble in water and has a melting point of 174-176°C.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves the inhibition of photosynthesis in plants. Specifically, it targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. Triuron binds to the D1 protein of the photosystem II complex, which prevents the transfer of electrons from water to plastoquinone. This leads to the generation of reactive oxygen species, which damage the photosystem II complex and ultimately cause the death of the plant.
Biochemische Und Physiologische Effekte
Triuron has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the activity of enzymes involved in photosynthesis, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) and phosphoenolpyruvate carboxylase (PEPC). It also disrupts the synthesis of chlorophyll and other pigments, which are essential for photosynthesis. In addition, 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea has been shown to affect the uptake and transport of nutrients in plants, which can lead to nutrient deficiencies and reduced growth.
Vorteile Und Einschränkungen Für Laborexperimente
Triuron has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly effective against a wide range of weed species, which makes it a useful tool for studying plant physiology and ecology. However, there are also some limitations to its use. Triuron is a toxic compound that can be harmful to humans and animals if ingested or inhaled. It also has a residual effect, which means that it can remain active in the soil for several months after application, making it difficult to control in field experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea. One area of interest is the development of new formulations and application methods that can improve its efficacy and reduce its environmental impact. Another area of interest is the study of its effects on non-target organisms, such as soil microorganisms and beneficial insects. Finally, there is a need for more research on the long-term effects of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea use on soil health and ecosystem functioning.
Synthesemethoden
The synthesis of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves the reaction of phenylisocyanate with 2,2,2-trichloroethanol in the presence of a base catalyst. The resulting product is then treated with urea to form 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea. The overall reaction can be represented as follows:
PhNCO + Cl3CCH2OH → PhNHC(O)CH2Cl3
PhNHC(O)CH2Cl3 + NH2CONH2 → PhNHC(O)NHCONH2 + 3HCl
Wissenschaftliche Forschungsanwendungen
Triuron has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weed species, including annual and perennial grasses and broadleaf weeds. Triuron works by inhibiting photosynthesis in plants, which leads to their death. It is also known to have a residual effect, which means that it can remain active in the soil for several months after application.
Eigenschaften
CAS-Nummer |
19177-72-1 |
|---|---|
Produktname |
1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
Molekularformel |
C9H9Cl3N2O2 |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
1-phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C9H9Cl3N2O2/c10-9(11,12)7(15)14-8(16)13-6-4-2-1-3-5-6/h1-5,7,15H,(H2,13,14,16) |
InChI-Schlüssel |
VEEYNMFORWXFOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC(C(Cl)(Cl)Cl)O |
Andere CAS-Nummern |
19177-72-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



